molecular formula C14H19N3O B13217109 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one

2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B13217109
M. Wt: 245.32 g/mol
InChI Key: FVFMOYHPBBAMOE-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one is a synthetic organic compound that features both an indole and a piperazine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the piperazine moiety.

    Final Coupling: The final step involves coupling the indole and piperazine rings through an appropriate linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds containing indole and piperazine moieties are often studied for their potential pharmacological activities. They may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. The indole and piperazine rings are common motifs in many pharmaceuticals, suggesting that this compound could interact with biological targets in a meaningful way.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with indole and piperazine moieties can interact with various molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one: Similar structure but with a different substitution pattern on the indole ring.

    1-(2,3-dihydro-1H-indol-1-yl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but with a different substitution pattern on the piperazine ring.

    2-(2,3-dihydro-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-1-piperazin-1-ylethanone

InChI

InChI=1S/C14H19N3O/c18-14(16-9-6-15-7-10-16)11-17-8-5-12-3-1-2-4-13(12)17/h1-4,15H,5-11H2

InChI Key

FVFMOYHPBBAMOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)N3CCNCC3

Origin of Product

United States

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